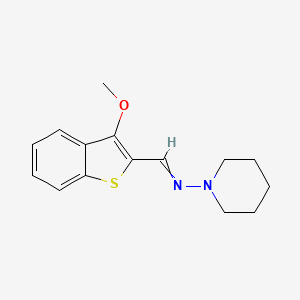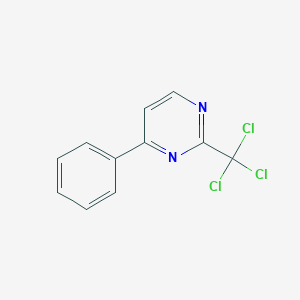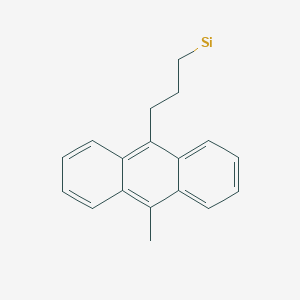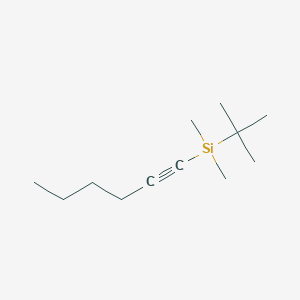
Silane, (1,1-dimethylethyl)-1-hexynyldimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its unique structure, which includes a hexynyl group and a tert-butyl group attached to the silicon atom. Organosilicon compounds like this one are widely used in various industrial and research applications due to their versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- typically involves the reaction of a hexynyl compound with a silicon-containing reagent. One common method is the hydrosilylation reaction, where an alkyne (such as 1-hexyne) reacts with a silane compound in the presence of a catalyst, often a platinum-based catalyst. The reaction conditions usually include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where one of the organic groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: New organosilicon compounds with different organic groups attached to the silicon atom.
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable and biocompatible compounds.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with organic groups, allowing for the creation of complex molecular structures. The hexynyl group provides additional reactivity, enabling the compound to participate in a variety of chemical reactions. The tert-butyl group enhances the stability of the compound, making it suitable for use in demanding applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy)-: Similar structure but with a tetracosyloxy group instead of a hexynyl group.
Silane, chloro(1,1-dimethylethyl)dimethyl-: Contains a chloro group instead of a hexynyl group.
Silane, bis(1,1-dimethylethyl)methoxy-: Features two tert-butyl groups and a methoxy group.
Uniqueness
Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- is unique due to the presence of the hexynyl group, which imparts additional reactivity and versatility compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical functionalities and stability.
Propriétés
Numéro CAS |
96475-79-5 |
|---|---|
Formule moléculaire |
C12H24Si |
Poids moléculaire |
196.40 g/mol |
Nom IUPAC |
tert-butyl-hex-1-ynyl-dimethylsilane |
InChI |
InChI=1S/C12H24Si/c1-7-8-9-10-11-13(5,6)12(2,3)4/h7-9H2,1-6H3 |
Clé InChI |
DZUOBZJSDCJLDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#C[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)

![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)
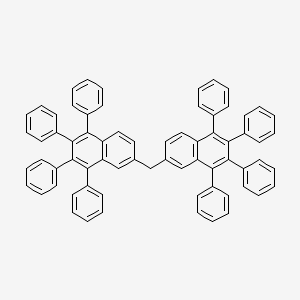
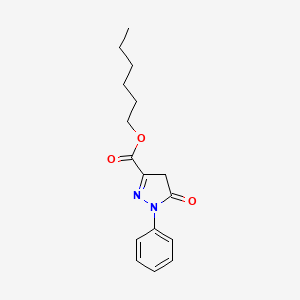

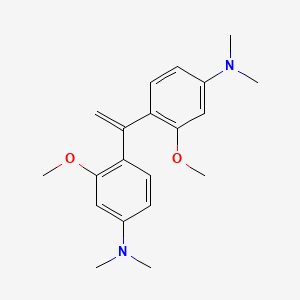
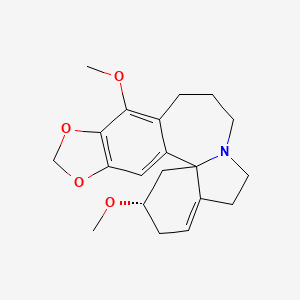
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)
![Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B14345619.png)
